molecular formula C5H14O2 B8403197 Diethyl ether methanol

Diethyl ether methanol

Cat. No. B8403197
M. Wt: 106.16 g/mol
InChI Key: MDKXBBPLEGPIRI-UHFFFAOYSA-N
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Patent
US06858600B2

Procedure details

A solution of 13.24 g (99.3 mmol, 4.1 eqv) AlCl3 in 85 ml dry Et2O was added cautiously under stirring to a suspension of 3.91 g (102.9 mmol, 4.2 eqv) LiAlH4 in 100 ml dry Et2O. After complete addition the resulting mixture was stirred for 30 min at rt and then a solution of 6.85 g (24.5 mmol) 4-Bromo-2-(hydroxy-phenyl-methyl)-phenol (19) in 80 ml dry Et2O was added dropwise. The mixture was refluxed for 12 h and after that cooled to 0° C. After adding cautiously 60 ml of a mixture of Et2O/MeOH (1:1), 170 ml 1 N HCl-solution was added and the mixture was extracted with Et2O. The comb. org. fractions were washed with brine, dried over Na2SO4 and evaporated. Column chromatography (CH2Cl2) yielded 4.00 g (15.2 mmol, 62%) 20 as a colorless liquid: Rf (CH2Cl2) 0.41; 1H NMR (500 MHz, CDCl3) δ 3.95 (s, 2H), 4.64 (s, 1H), 6.67 (dd, 1H, J1=8.04 Hz, J2=0.79 Hz), 7.23 (m, 5H), 7.31 (m, 2H); LRMS (EI) m/z 265 (17), 264 (98), 263 (21), 262 (100), 186 (53), 184 (49), 183 (78), 182 (18), 181 (27), 165 (49), 153 (23), 152 (26), 91 (29), 84 (14), 78 (25), 77 (31), 76 (16), 63 (15); HRMS (EI) Calcd. for C13H11BrO: 261.999326. Found: 261.998568.
Name
Quantity
13.24 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
4-Bromo-2-(hydroxy-phenyl-methyl)-phenol
Quantity
6.85 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([CH:19](O)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:13]=1.Cl>CCOCC.C(Cl)Cl.CCOCC.CO>[CH2:19]([C:14]1[CH:13]=[C:12]([Br:11])[CH:17]=[CH:16][C:15]=1[OH:18])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2.3,4.5.6.7.8.9,14.15|

Inputs

Step One
Name
Quantity
13.24 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
85 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.91 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
4-Bromo-2-(hydroxy-phenyl-methyl)-phenol
Quantity
6.85 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(C1=CC=CC=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
mixture
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
after that cooled to 0° C
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
WASH
Type
WASH
Details
fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.2 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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